

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

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This guide provides a comprehensive technical overview of **3-Hydroxy-5-nitrobenzaldehyde** (CAS No. 193693-95-7), a pivotal chemical intermediate for professionals in research, drug discovery, and materials science. We will delve into its core chemical principles, synthesis, reactivity, and key applications, grounding the discussion in established scientific literature.

Core Identification and Physicochemical Properties

3-Hydroxy-5-nitrobenzaldehyde is an aromatic aldehyde whose chemical identity is defined by a benzene ring substituted with hydroxyl, nitro, and formyl (aldehyde) groups at positions 3, 5, and 1, respectively.^[1] This specific substitution pattern imparts a unique electronic character that dictates its reactivity and utility.

Systematic IUPAC Name: **3-hydroxy-5-nitrobenzaldehyde**^{[1][2]}

Common Synonyms:

- Benzaldehyde, 3-hydroxy-5-nitro-[3]

Key Identifiers:

- CAS Number: 193693-95-7^{[1][2]}
- Molecular Formula: C₇H₅NO₄^{[1][2]}
- Molecular Weight: 167.12 g/mol ^{[1][2]}

- InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1]

The compound typically appears as a pale yellow to brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Appearance	Pale yellow to brown crystalline powder	[1]
Melting Point	>260 °C	ChemicalBook[3]
Boiling Point	322.8 ± 32.0 °C (Predicted)	ChemicalBook[3]
Density	1.500 ± 0.06 g/cm³ (Predicted)	ChemicalBook[3]
Solubility	Very slightly soluble in water (0.72 g/L at 25 °C)	Guidechem[4]
pKa	7.62 ± 0.10 (Predicted)	ChemicalBook[3]

Electronic Structure and Chemical Reactivity

The reactivity of the **3-hydroxy-5-nitrobenzaldehyde** aromatic ring is a classic example of competing electronic effects from multiple substituents. Understanding this interplay is critical for predicting its behavior in chemical synthesis.

- Hydroxyl Group (-OH): Located at the meta-position relative to the aldehyde, the -OH group is a powerful activating, ortho, para-director. It donates electron density to the ring via resonance, increasing its nucleophilicity at positions 2, 4, and 6.[1]
- Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating, meta-directing groups. They withdraw electron density from the ring through resonance and inductive effects, making the ring less susceptible to electrophilic attack.[1]

The net effect is a generally deactivated aromatic ring. However, the potent activating nature of the hydroxyl group can still facilitate electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). This electronic push-pull dynamic is central to its synthetic utility and challenges.

Directing influences of substituents on the aromatic ring.

Beyond the ring, the aldehyde functional group is a reactive handle for numerous transformations, including:

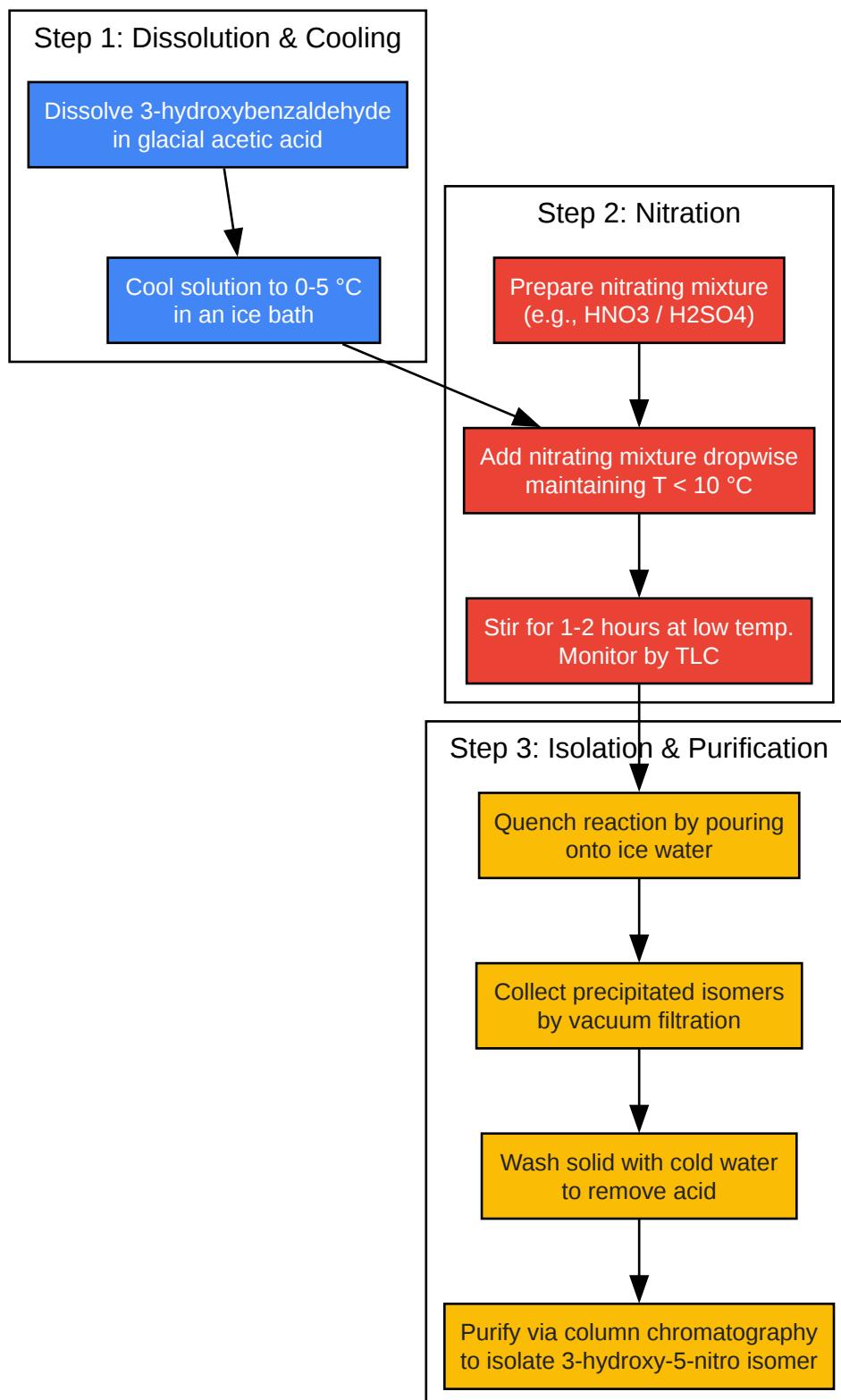
- Condensation Reactions: Readily reacts with primary amines to form Schiff bases (-N=CH-), which are foundational in coordination chemistry and medicinal chemistry.[\[1\]](#)
- Oxidation: Can be oxidized to the corresponding carboxylic acid (3-hydroxy-5-nitrobenzoic acid).
- Reduction: Can be reduced to a primary alcohol (3-hydroxy-5-nitrobenzyl alcohol).

The nitro group can also be readily reduced to an amino group (-NH₂), providing a synthetic route to 3-amino-5-hydroxybenzaldehyde derivatives.[\[1\]](#)

Synthesis Protocol: Nitration of 3-Hydroxybenzaldehyde

A prevalent and logical method for synthesizing **3-Hydroxy-5-nitrobenzaldehyde** is through the electrophilic nitration of 3-hydroxybenzaldehyde. However, as predicted by the electronic effects discussed previously, this reaction does not yield a single product. The powerful ortho, para-directing hydroxyl group directs nitration to positions 2, 4, and 6, leading to a mixture of isomers. The desired 5-nitro isomer is formed meta to the hydroxyl group, which is electronically disfavored. Therefore, separation of the resulting isomers is a critical and often challenging step.

Below is a representative protocol adapted from established procedures for the nitration of phenolic aldehydes.

[Click to download full resolution via product page](#)**Workflow for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde.**

Experimental Causality:

- Glacial Acetic Acid: Serves as a polar solvent that can dissolve the starting material and is relatively stable to the nitrating agents.
- Low Temperature (0-10 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and decomposition of the starting material, thereby improving the selectivity and yield of the desired mononitrated products.
- Column Chromatography: Due to the similar polarities of the resulting 3-hydroxy-2-nitro-, 3-hydroxy-4-nitro-, and **3-hydroxy-5-nitrobenzaldehyde** isomers, purification by simple recrystallization is often insufficient. Column chromatography is the standard method to achieve separation and obtain the pure 5-nitro isomer.

Applications in Research and Development

While direct data on its incorporation into late-stage clinical candidates is limited, **3-Hydroxy-5-nitrobenzaldehyde** serves as a versatile building block and chemical probe in several research areas.

Precursor for Biologically Active Schiff Bases

The most prominent application is its use as a precursor in the synthesis of Schiff bases. The aldehyde group undergoes a condensation reaction with various primary amines (anilines, alkylamines, etc.) to form a diverse library of imine-containing molecules. These Schiff bases are widely investigated in medicinal chemistry for a range of biological activities, including:

- Antimicrobial and Antifungal Agents[5]
- Anticancer Therapeutics[6]
- Corrosion Inhibitors[7]

The presence of the hydroxyl and nitro groups on the benzaldehyde scaffold provides additional sites for hydrogen bonding and electronic interactions, which can be fine-tuned to enhance binding affinity to biological targets.

Chemical Probe for Ion Sensing

3-Hydroxy-5-nitrobenzaldehyde has been identified as a chemical probe for measuring chloride ion concentrations.[3][8] This application leverages a colorimetric change that occurs in the presence of chloride ions, which can be detected and quantified using a sensor-based algorithm. Furthermore, its oxime derivative can be cleaved by UV light, and the resulting species reacts with metal ions like copper(II) or silver(I), suggesting potential use in developing photosensitive materials or metal ion detection systems.[3][8]

Analytical Characterization

Confirming the identity and purity of synthesized **3-Hydroxy-5-nitrobenzaldehyde** requires standard spectroscopic techniques. While publicly accessible spectra are scarce, the expected chemical shifts and absorption bands can be reliably predicted based on its structure and data from analogous compounds.

Technique	Functional Group	Predicted Signal / Absorption
¹ H NMR	Aldehyde (-CHO)	~9.9 - 10.5 ppm (singlet)
Aromatic (Ar-H)		~7.8 - 8.5 ppm (multiplets)
Phenolic (-OH)		~10.0 - 12.0 ppm (broad singlet, exchangeable)
¹³ C NMR	Aldehyde (-CHO)	~188 - 192 ppm
Aromatic (Ar-C)		~115 - 165 ppm
IR Spectroscopy	O-H stretch	~3200 - 3500 cm ⁻¹ (broad)
C=O stretch (aldehyde)		~1680 - 1710 cm ⁻¹
N-O stretch (nitro)		~1510 - 1550 cm ⁻¹ (asymmetric) & ~1340 - 1380 cm ⁻¹ (symmetric)

Protocol Note for NMR Spectroscopy: For analysis, 5-10 mg of the sample is typically dissolved in a deuterated solvent like DMSO-d₆, which is effective for polar aromatic compounds and

allows for observation of the exchangeable hydroxyl proton.[9]

Safety and Handling

As a nitroaromatic aldehyde, **3-Hydroxy-5-nitrobenzaldehyde** requires careful handling in a laboratory setting. While a specific, harmonized GHS classification is not widely published, data from its safety data sheet and related compounds provide essential guidance.[4][10]

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[10]
- Skin Contact: Wash off immediately with soap and plenty of water.[10]
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Hazards of Related Compounds: Aromatic nitro compounds can be harmful if swallowed and may cause systemic effects. Aldehydes are often irritants to the skin, eyes, and respiratory tract. Therefore, treating this compound with a high degree of caution is scientifically prudent.

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